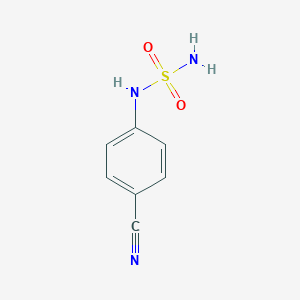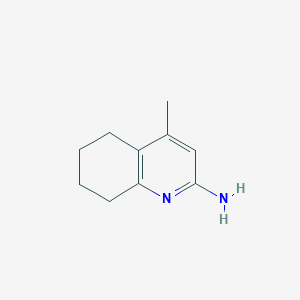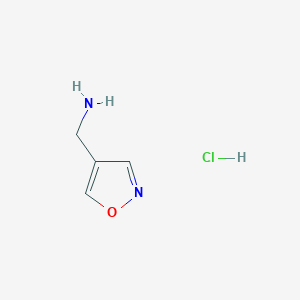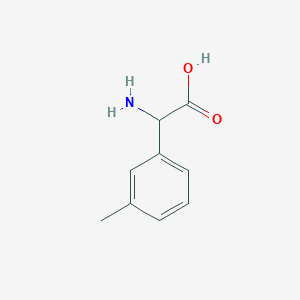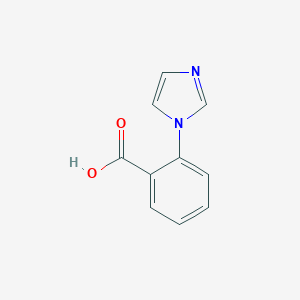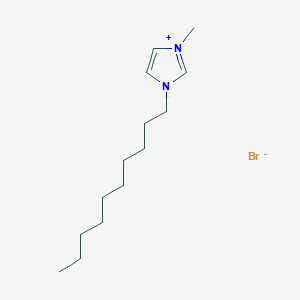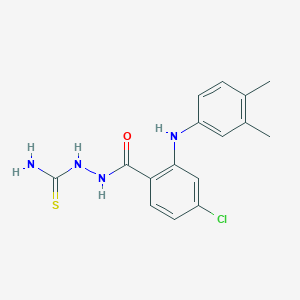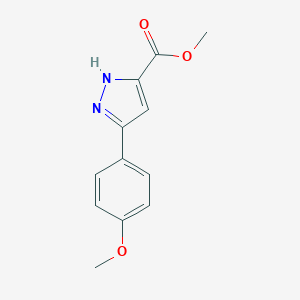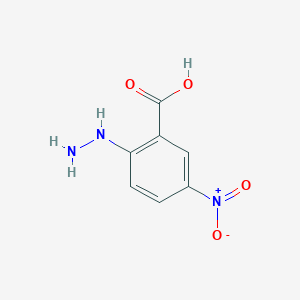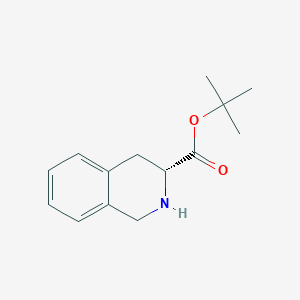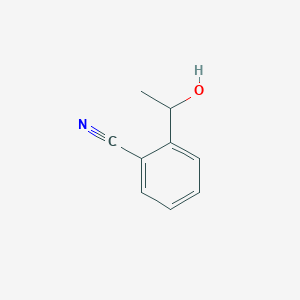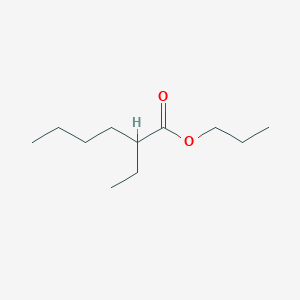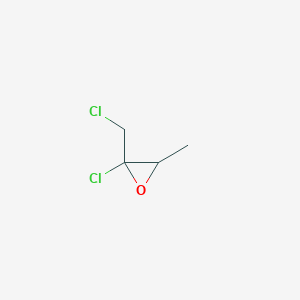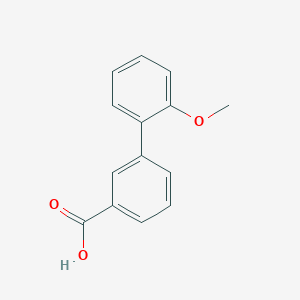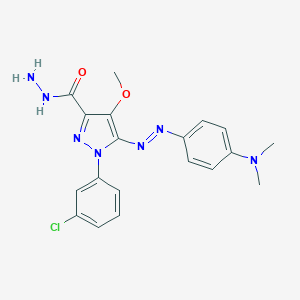
1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazole-3-carbohydrazide (abbreviated as CPDC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. CPDC is a diazo compound that is synthesized through a multi-step process involving the reaction of various reagents.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide is not fully understood. However, it is believed to exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are known to contribute to oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide is its versatility in terms of its potential applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide. One area of interest is the development of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide-based drugs for the treatment of cancer and other diseases. Another area of interest is the optimization of the synthesis method for 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide and to fully understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide involves several steps, including the reaction of 3-chloroaniline with 4-dimethylaminobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate to form 4-dimethylaminophenylhydrazine. The final step involves the reaction of 4-dimethylaminophenylhydrazine with 1-(3-chlorophenyl)-4-methoxypyrazole-3-carboxylic acid to yield 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has been investigated for its potential use as a pesticide due to its ability to inhibit the growth of fungi.
Propiedades
Número CAS |
172701-52-9 |
|---|---|
Nombre del producto |
1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide |
Fórmula molecular |
C19H20ClN7O2 |
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazole-3-carbohydrazide |
InChI |
InChI=1S/C19H20ClN7O2/c1-26(2)14-9-7-13(8-10-14)23-24-18-17(29-3)16(19(28)22-21)25-27(18)15-6-4-5-12(20)11-15/h4-11H,21H2,1-3H3,(H,22,28) |
Clave InChI |
WFCKSTRFBKQMSO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)NN)OC |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)NN)OC |
Sinónimos |
1-(3-chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxy-pyrazol e-3-carbohydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



